{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate
CAS No.:
Cat. No.: VC15021457
Molecular Formula: C18H23ClN6OS2
Molecular Weight: 439.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClN6OS2 |
|---|---|
| Molecular Weight | 439.0 g/mol |
| IUPAC Name | [4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate |
| Standard InChI | InChI=1S/C18H23ClN6OS2/c1-11-5-3-4-8-25(11)18(27)28-10-15-22-16(20)24-17(23-15)21-13-9-12(19)6-7-14(13)26-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H3,20,21,22,23,24) |
| Standard InChI Key | PXHJYSYQTXSUKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N |
Introduction
{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic compound featuring a triazine ring and a piperidine moiety. The compound includes an amino group and a carbodithioate functional group, with chloro and methoxy substituents on the phenyl ring, enhancing its potential reactivity and biological activity.
Structural Features
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Triazine Ring: This six-membered ring contains three nitrogen atoms, providing a stable and versatile framework for various chemical modifications.
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Piperidine Moiety: A six-membered ring with one nitrogen atom, contributing to the compound's biological activity.
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Amino and Carbodithioate Groups: These functional groups are crucial for the compound's reactivity and potential therapeutic applications.
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Chloro and Methoxy Substituents: These enhance the compound's reactivity and biological activity by modifying the electronic properties of the phenyl ring.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, which can be optimized using continuous flow reactors for industrial applications. Chemical reactions involving this compound can lead to various products depending on conditions and reagents used. For example:
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Oxidation: May yield sulfoxides or sulfones.
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Reduction: Can produce amines or alcohols.
Biological Activities and Potential Applications
Compounds similar to {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate exhibit significant biological activities, including:
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Antimicrobial Properties
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Anticancer Effects
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Therapeutic Applications: These often involve interactions with key enzymes or receptors in cellular pathways.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminoquinoline | Amino group and quinoline structure | Known for antimalarial properties |
| 5-Chloroaniline | Amino group and chloro substituent | Used in dye production |
| Benzothiazole derivatives | Benzothiazole moiety | Exhibits antimicrobial activity |
| N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N,N-dipropylamine | Similar triazine structure with dipropylamine | CAS No. 68215-99-6, potential biological activities |
Research Findings and Future Directions
Research on compounds like {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate highlights their potential in therapeutic applications. Future studies should focus on optimizing synthesis methods and exploring specific biological mechanisms to enhance their efficacy and safety.
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